molecular formula C14H20O2Si B8469350 Trimethyl[(2-methyl-1-phenoxybut-3-yn-2-yl)oxy]silane CAS No. 68382-47-8

Trimethyl[(2-methyl-1-phenoxybut-3-yn-2-yl)oxy]silane

Cat. No. B8469350
CAS RN: 68382-47-8
M. Wt: 248.39 g/mol
InChI Key: RTFVHFPXKPKPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[(2-methyl-1-phenoxybut-3-yn-2-yl)oxy]silane is a useful research compound. Its molecular formula is C14H20O2Si and its molecular weight is 248.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethyl[(2-methyl-1-phenoxybut-3-yn-2-yl)oxy]silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl[(2-methyl-1-phenoxybut-3-yn-2-yl)oxy]silane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68382-47-8

Molecular Formula

C14H20O2Si

Molecular Weight

248.39 g/mol

IUPAC Name

trimethyl-(2-methyl-1-phenoxybut-3-yn-2-yl)oxysilane

InChI

InChI=1S/C14H20O2Si/c1-6-14(2,16-17(3,4)5)12-15-13-10-8-7-9-11-13/h1,7-11H,12H2,2-5H3

InChI Key

RTFVHFPXKPKPAW-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)(C#C)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The hydroxyl group of this alkyne is protected by dissolving 2 parts of the butyne in 5 parts by volume of dimethylformamide and successively treating the reaction mixture with 2 parts of imidazole and 1.2 parts of trimethylsilylchloride. The reaction mixture is stirred at room temperature for 1 hour and poured into ether/water. The ethereal layer is washed with water and dried over anhydrous sodium sulfate. Isolation by low pressure liquid chromatography on silica gel provides 3-methyl-3-trimethylsilyloxy-4-phenoxy-1-butyne.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ether water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.